molecular formula C13H18N2O4S B15010236 4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine

4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine

Katalognummer: B15010236
Molekulargewicht: 298.36 g/mol
InChI-Schlüssel: IVMKBUKGIAQJNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound’s structure includes a piperidine ring substituted with a methyl group and a sulfonyl group attached to a nitrophenyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 4-methylpiperidine with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

    Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Reduction: Formation of 4-Methyl-1-[(2-methyl-5-aminophenyl)sulfonyl]piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-methyl-5-nitrobenzenesulfonic acid and 4-methylpiperidine.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: The parent compound with a simple six-membered ring structure.

    4-Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.

    2-Methyl-5-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine is unique due to the presence of both a nitrophenyl and a sulfonyl group attached to the piperidine ring. This combination imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives .

Eigenschaften

Molekularformel

C13H18N2O4S

Molekulargewicht

298.36 g/mol

IUPAC-Name

4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18N2O4S/c1-10-5-7-14(8-6-10)20(18,19)13-9-12(15(16)17)4-3-11(13)2/h3-4,9-10H,5-8H2,1-2H3

InChI-Schlüssel

IVMKBUKGIAQJNU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.